

Structure and characterization of 1-(Phenylsulfonyl)-3-indoleboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Phenylsulfonyl)-3-indoleboronic acid

Cat. No.: B151397

[Get Quote](#)

An In-depth Technical Guide to **1-(Phenylsulfonyl)-3-indoleboronic acid**

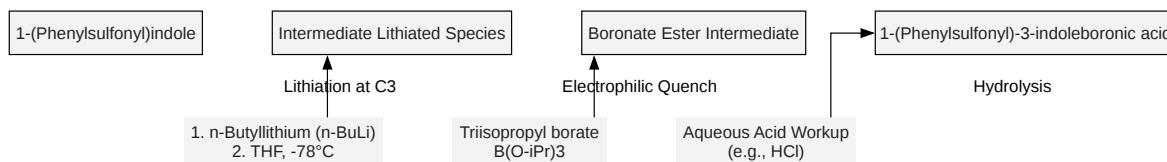
Abstract

This technical guide provides a comprehensive overview of the structure, characterization, synthesis, and applications of **1-(Phenylsulfonyl)-3-indoleboronic acid**. This bifunctional molecule, incorporating both a reactive boronic acid moiety and a stable N-phenylsulfonyl-protected indole core, is a valuable building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental considerations, tabulated data, and workflow visualizations to support its practical application.

Chemical Structure and Identification

1-(Phenylsulfonyl)-3-indoleboronic acid is an aromatic heterocyclic compound. The structure consists of an indole ring system where the nitrogen atom is protected by a phenylsulfonyl group, and a boronic acid group is substituted at the C3 position. This N-protection stabilizes the indole ring, preventing side reactions and directing reactivity to the boronic acid group.

Identifier	Value
Systematic Name	[1-(Benzenesulfonyl)indol-3-yl]boronic acid[1]
Common Synonym	1-(Phenylsulfonyl)-3-indolylboronic acid[2]
CAS Number	129271-98-3[2][3]
Molecular Formula	C14H12BNO4S[1][2][3]
Molecular Weight	301.13 g/mol [2][3][4]
InChI	1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H[1]
InChIKey	YKTZLHLBQGCFQX-UHFFFAOYSA-N[1]
Canonical SMILES	B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O[1]


Physicochemical Properties

The compound is typically supplied as a stable, solid material. Proper storage is crucial to maintain its reactivity and prevent degradation.

Property	Value	Source
Appearance	Solid	[4]
Melting Point	144 °C (decomposes)	
Purity (Assay)	≥97%	
Storage Conditions	2-8°C, dry environment	

Synthesis and Purification

The synthesis of **1-(Phenylsulfonyl)-3-indoleboronic acid** typically involves the protection of the indole nitrogen followed by a directed borylation at the C3 position. A common and effective strategy is the lithiation of N-phenylsulfonylindole followed by quenching with a borate ester.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(Phenylsulfonyl)-3-indoleboronic acid**.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[\[5\]](#) [\[6\]](#)

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-(phenylsulfonyl)indole (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
- Borylation: Add triisopropyl borate (1.5 equiv) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
- Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (~pH 2-3). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Crystallographic Characterization

Mass Spectrometry

High-resolution mass spectrometry is essential for confirming the elemental composition. The predicted values for common adducts are listed below.

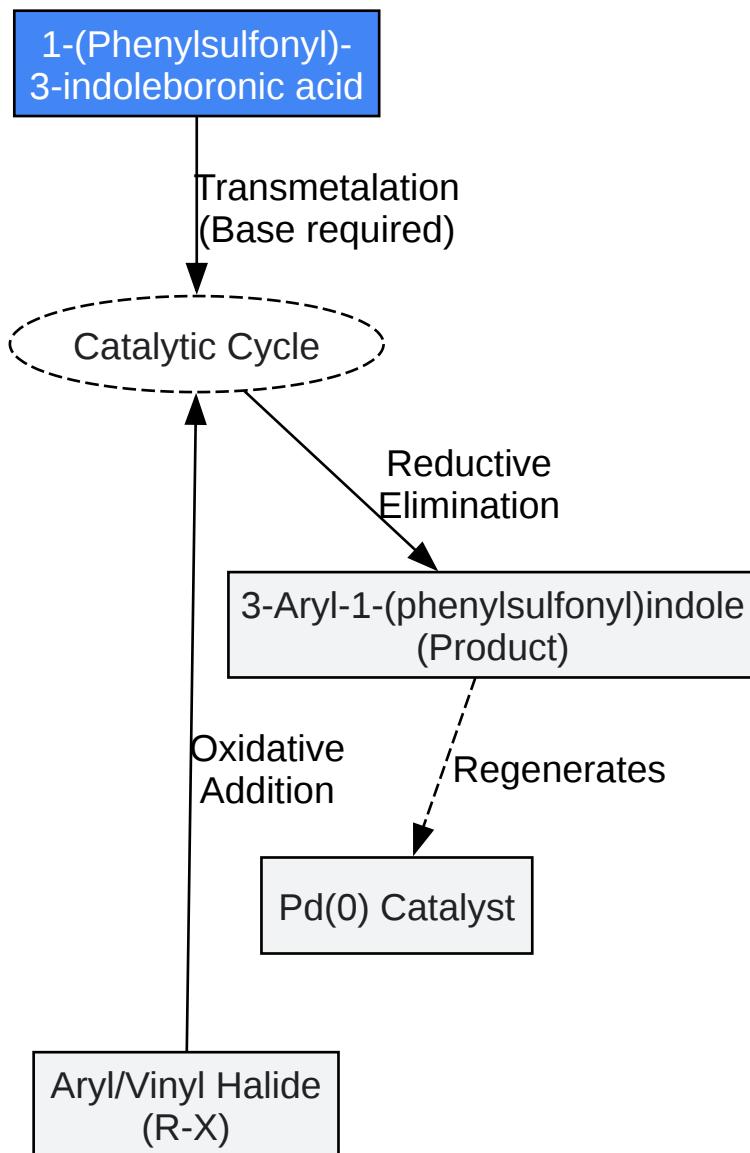
Adduct	Calculated m/z	Predicted Collision Cross Section (CCS) Å ²
[M+H] ⁺	302.06528	164.7
[M+Na] ⁺	324.04722	174.7
[M-H] ⁻	300.05072	169.7
[M+NH ₄] ⁺	319.09182	180.5
[M] ⁺	301.05745	168.5

Data sourced from PubChem predictions.[\[1\]](#)

NMR Spectroscopy

While specific experimental spectra are proprietary, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on the structure:

- ¹H NMR: Signals corresponding to the aromatic protons of the phenylsulfonyl group and the indole ring would appear in the aromatic region (~7.0-8.5 ppm). A characteristic singlet for the C2-H of the indole ring is expected. The two protons of the B(OH)₂ group would likely appear as a broad singlet that is exchangeable with D₂O.
- ¹³C NMR: Resonances for the 14 carbon atoms would be observed, with distinct signals for the ipso-carbons attached to boron and sulfur.


X-ray Crystallography

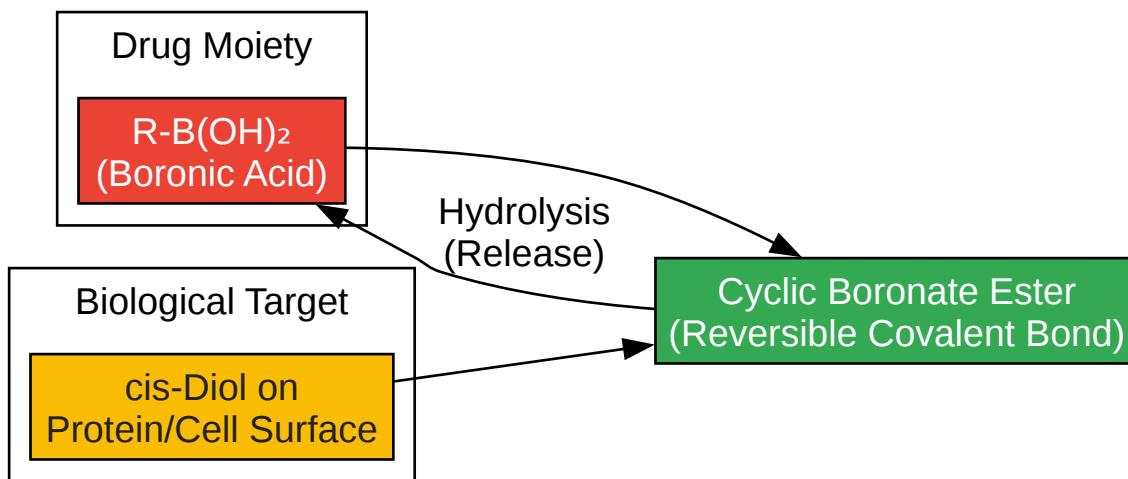
As of this writing, a crystal structure for **1-(phenylsulfonyl)-3-indoleboronic acid** is not available in public databases. However, analysis of closely related structures, such as 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, reveals key structural features.^[7] In these analogs, the phenylsulfonyl group is typically oriented nearly perpendicular to the plane of the indole ring system, and the geometry around the sulfur atom is a distorted tetrahedron.^{[7][8]}

Applications in Research and Development

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[4] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available precursors.^[9]

[Click to download full resolution via product page](#)


Caption: Role of the boronic acid in a Suzuki-Miyaura catalytic cycle.

Potential in Medicinal Chemistry and Drug Discovery

The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.^{[5][10]} Boronic acids themselves have gained significant attention for their unique ability to form reversible covalent bonds with diols.^[11] This property makes them attractive for:

- Enzyme Inhibition: Acting as inhibitors for proteasomes and other enzymes.^{[9][11]}

- Targeted Drug Delivery: Phenylboronic acid moieties can target sialic acid-rich surfaces, which are often overexpressed on cancer cells.[11]
- Responsive Systems: Used in the design of drug delivery systems that respond to pH changes or the presence of reactive oxygen species (ROS).[12][13]

[Click to download full resolution via product page](#)

Caption: Conceptual interaction of a boronic acid with a biological cis-diol target.

Safety and Handling

As with all laboratory chemicals, **1-(phenylsulfonyl)-3-indoleboronic acid** should be handled with appropriate care in a well-ventilated area.

Safety Parameter	Guideline
Personal Protective Equipment (PPE)	Eyeshields, gloves, type N95 (US) dust mask
Storage Class Code	11 - Combustible Solids
WGK (Water Hazard Class)	WGK 3 (highly hazardous to water)
Flash Point	Not applicable

Conclusion

1-(Phenylsulfonyl)-3-indoleboronic acid is a highly versatile and valuable reagent. Its well-defined structure, combined with the dual reactivity of the indole core and the boronic acid functional group, makes it an indispensable tool for constructing complex molecular architectures. Its primary use in Suzuki-Miyaura coupling reactions facilitates the synthesis of novel indole derivatives, while the inherent properties of the boronic acid moiety offer significant potential for applications in targeted therapeutics and advanced drug delivery systems. This guide provides the foundational data and protocols to enable its effective use in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-(phenylsulfonyl)-1h-indol-3-ylboronic acid (C14H12BNO4S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. 1-(PHENYLSULFONYL)-1H-INDOL-3-YLBORONIC ACID | 129271-98-3 [chemicalbook.com]
- 4. labmart.id [labmart.id]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Structure and characterization of 1-(Phenylsulfonyl)-3-indoleboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151397#structure-and-characterization-of-1-phenylsulfonyl-3-indoleboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com